molecular formula C12H14ClNO B1627214 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 908494-47-3

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No. B1627214
M. Wt: 223.7 g/mol
InChI Key: QJMWYGURKXRWFW-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide” is a chemical compound used for proteomics research . It has a molecular formula of C12H14ClNO and a molecular weight of 223.70 .

Scientific Research Applications

  • Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have shown potential as antiviral agents .
    • Method : Specific derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested for their antiviral properties .
    • Results : One compound showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Anti-inflammatory Activity

    • Field : Immunology
    • Application : Indole derivatives have been found to possess anti-inflammatory properties .
    • Method : Various indole scaffolds were synthesized and screened for anti-inflammatory activities .
    • Results : The results of these studies have shown promising anti-inflammatory effects, although specific data was not provided .
  • Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives have demonstrated anticancer properties .
    • Method : Various indole derivatives were synthesized and their anticancer properties were evaluated .
    • Results : Several indole derivatives showed potential as anticancer agents, although specific data was not provided .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have shown antimicrobial properties .
    • Method : Various indole derivatives were synthesized and their antimicrobial properties were evaluated .
    • Results : Several indole derivatives showed potential as antimicrobial agents, although specific data was not provided .
  • Antidiabetic Activity

    • Field : Endocrinology
    • Application : Indole derivatives have shown antidiabetic properties .
    • Method : Various indole derivatives were synthesized and their antidiabetic properties were evaluated .
    • Results : Several indole derivatives showed potential as antidiabetic agents, although specific data was not provided .
  • Antimalarial Activity

    • Field : Parasitology
    • Application : Indole derivatives have shown antimalarial properties .
    • Method : Various indole derivatives were synthesized and their antimalarial properties were evaluated .
    • Results : Several indole derivatives showed potential as antimalarial agents, although specific data was not provided .
  • Synthesis of Highly Substituted Propanamide Derivatives

    • Field : Organic Chemistry
    • Application : Propanamide and its derivatives can react in many different organic processes to form other useful compounds for synthesis .
    • Method : Propanamide can be prepared by the condensation reaction between urea and propanoic acid .
    • Results : This method has been used to synthesize highly substituted propanamide derivatives .
  • Antiproliferative Activity

    • Field : Oncology
    • Application : Certain propanamide analogues have shown antiproliferative activity .
    • Method : These compounds were synthesized and their antiproliferative properties were evaluated .
    • Results : The results showed potential antiproliferative effects, although specific data was not provided .
  • Synthesis of Highly Substituted Propanamide Derivatives

    • Field : Organic Chemistry
    • Application : Propanamide and its derivatives can react in many different organic processes to form other useful compounds for synthesis .
    • Method : Propanamide can be prepared by the condensation reaction between urea and propanoic acid .
    • Results : This method has been used to synthesize highly substituted propanamide derivatives .
  • Antiproliferative Activity

    • Field : Oncology
    • Application : Certain propanamide analogues have shown antiproliferative activity .
    • Method : These compounds were synthesized and their antiproliferative properties were evaluated .
    • Results : The results showed potential antiproliferative effects, although specific data was not provided .

Future Directions

The future directions for the study of “3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields such as proteomics research .

properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWYGURKXRWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589325
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

CAS RN

908494-47-3
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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